4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (R)-2-methylpiperazine-1,4-dicarboxylate
Description
This compound is a structurally complex quinazoline derivative featuring a tert-butyl ester, a methoxy-substituted quinazoline core, and a chiral (R)-2-methylpiperazine moiety. The (R)-2-methylpiperazine introduces stereochemical specificity, which may enhance selectivity in biological interactions. The tert-butyl ester likely improves solubility and metabolic stability compared to free carboxylic acids.
Properties
Molecular Formula |
C26H29ClFN5O5 |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C26H29ClFN5O5/c1-15-13-32(24(34)38-26(2,3)4)9-10-33(15)25(35)37-21-11-16-19(12-20(21)36-5)29-14-30-23(16)31-18-8-6-7-17(27)22(18)28/h6-8,11-12,14-15H,9-10,13H2,1-5H3,(H,29,30,31) |
InChI Key |
CKCKFPRCPYNNQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate typically involves multiple steps, including the formation of the quinazoline core, introduction of the amino group, and subsequent functionalization with the tert-butyl, chloro, fluoro, methoxy, and piperazine groups. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Functionalization: The tert-butyl, chloro, fluoro, methoxy, and piperazine groups can be introduced through various organic reactions, such as alkylation, halogenation, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, including the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. Process optimization may also focus on minimizing waste and improving the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, such as cancer or infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) ®-2-methylpiperazine-1,4-dicarboxylate may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can interact with these targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and covalent bonding. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison:
- Quinazoline Core: The presence of a methoxy group at the 7-position and an anilino substituent at the 4-position.
- Piperazine Dicarboxylate Backbone : The (R)-2-methylpiperazine with tert-butyl and quinazoline-linked carboxylates.
- Halogenated Aryl Substituents : The 3-chloro-2-fluorophenyl group.
Comparative Analysis:
Key Findings :
Quinazoline vs. Pyrimido-oxazinone: Compound 15a () shares a fused heterocyclic core but replaces quinazoline with pyrimido-oxazinone, which may alter binding affinity to kinase ATP pockets .
Halogenated Aryl Groups: The 3-chloro-2-fluorophenyl group in the target compound likely enhances hydrophobic interactions and selectivity compared to non-halogenated analogs (e.g., CAS 76535-75-6) .
Triazolo-pyrazine Derivatives : Higher similarity scores (e.g., 0.84 for CAS 1215852-11-1) suggest shared piperazine-carboxylate motifs but divergent core structures, impacting pharmacological profiles .
Research Implications and Limitations
- Synthetic Challenges : The tert-butyl ester and chiral piperazine in the target compound require precise stereocontrol during synthesis, as seen in ’s use of trifluoroacetic acid for coupling .
- Property Optimization : Compared to simpler dicarboxylates (e.g., CAS 723286-80-4), the target compound’s complexity may trade metabolic stability for improved target specificity .
Biological Activity
The compound 4-(tert-butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (R)-2-methylpiperazine-1,4-dicarboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity through various studies and research findings.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the quinazoline core and subsequent modifications to introduce the piperazine and tert-butyl groups. The detailed synthetic pathway typically includes:
- Formation of Quinazoline : The initial step involves the condensation of appropriate anilines with isocyanates to form the quinazoline structure.
- Piperazine Attachment : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
- Carboxylate Formation : Finally, the dicarboxylate group is introduced to complete the structure.
Pharmacological Profile
The biological activity of 4-(tert-butyl) 1-(4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (R)-2-methylpiperazine-1,4-dicarboxylate has been evaluated in various studies, focusing on its potential therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 3.8 | G2/M phase arrest |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Case Studies
Several case studies have provided insights into the biological effects of this compound:
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment.
- Toxicity Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses.
- Mechanistic Studies : Further investigations revealed that the compound modulates key signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
